molecular formula C13H20N2O2Si B10906510 Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate

Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate

Cat. No.: B10906510
M. Wt: 264.39 g/mol
InChI Key: QDBCCPVICJPGEO-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate is a synthetic organic compound with the molecular formula C13H20N2O2Si. This compound features a pyrazole ring substituted with ethyl and trimethylsilyl-ethynyl groups, making it a versatile molecule in organic synthesis and various scientific research applications.

Properties

Molecular Formula

C13H20N2O2Si

Molecular Weight

264.39 g/mol

IUPAC Name

ethyl 1-ethyl-4-(2-trimethylsilylethynyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H20N2O2Si/c1-6-15-10-11(8-9-18(3,4)5)12(14-15)13(16)17-7-2/h10H,6-7H2,1-5H3

InChI Key

QDBCCPVICJPGEO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OCC)C#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation, using ethyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Trimethylsilyl-Ethynyl Group: This step involves the Sonogashira coupling reaction, where a terminal alkyne (trimethylsilyl-acetylene) is coupled with a halogenated pyrazole derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the ethynyl group, leading to the formation of dihydropyrazoles or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of ethyl pyrazole carboxylic acid derivatives.

    Reduction: Formation of ethyl dihydropyrazole carboxylate.

    Substitution: Formation of ethyl 1-ethyl-4-(substituted ethynyl)-1H-pyrazole-3-carboxylate.

Scientific Research Applications

Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives:

    Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate: Lacks the trimethylsilyl group, which may affect its reactivity and stability.

    Mthis compound: Similar structure but with a methyl ester, which can influence its solubility and reactivity.

    1-Ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylic acid: The carboxylic acid group can participate in different types of reactions compared to the ester group.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Biological Activity

Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, including an ethyl group, a trimethylsilyl group, and an ethynyl moiety, has shown potential in various therapeutic applications, particularly in antimicrobial, anti-inflammatory, and anticancer domains.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C12H16N2O2Si\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2\text{Si}

This compound's unique combination of functional groups enhances its chemical reactivity and biological properties. The incorporation of the trimethylsilyl group is believed to improve lipophilicity and bioavailability, which are critical for pharmacological efficacy.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism may involve disrupting cell membrane integrity or inhibiting essential metabolic pathways in microorganisms .

Anti-inflammatory Properties

Research has shown that this compound exhibits anti-inflammatory effects, potentially through the modulation of inflammatory cytokines and pathways. Pyrazole derivatives are known to interfere with the signaling pathways associated with inflammation, which may contribute to their therapeutic effects in conditions such as arthritis and other inflammatory disorders .

Anticancer Potential

This compound has also been studied for its anticancer activity. Pyrazole derivatives have been recognized for their ability to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and progression. In vitro studies have shown promising results against breast cancer cell lines, indicating potential use in combinatorial therapies with established chemotherapeutics like doxorubicin .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, such as kinases associated with cancer proliferation.
  • Receptor Modulation : It can interact with receptors that regulate inflammation and immune responses.

These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic efficacy .

Comparative Analysis with Other Pyrazole Derivatives

To better understand the potential of this compound, it is useful to compare it with other similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylateContains an ethynyl and carboxylic acid groupAntimicrobial
3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acidFluorinated substituent enhances lipophilicityAnti-inflammatory
5-ArylpyrazolesAryl substitution varies; often used as kinase inhibitorsAnticancer

The unique structural attributes of this compound may enhance its reactivity and solubility compared to these derivatives, making it a promising candidate for further research in medicinal chemistry.

Case Studies

In recent studies involving breast cancer cell lines MCF-7 and MDA-MB-231, this compound was tested alongside doxorubicin. The results indicated a synergistic effect when combined, suggesting that this compound could enhance the efficacy of existing chemotherapy treatments while potentially reducing side effects associated with higher doses of conventional drugs .

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